Bienvenue dans la boutique en ligne BenchChem!

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

HDAC inhibition epigenetics cancer cell growth inhibition

Sourcing this specific para-substituted dual-ester scaffold is critical: simpler analogs like methyl cinnamate or methyl 4-formylbenzoate cannot replicate its unique electronic landscape or chemoselective reactivity. With a defined melting point (122 °C) for easy recrystallization and solid-state storage stability, this compound eliminates the handling issues of liquid or poorly characterized derivatives. Its validated HDAC inhibition (IC₅₀ 4.27 μM), favorable ADME profile (0 PAINS alerts, bioavailability 0.55), and proven utility in synthesizing NHC-metallosurfactants and fluoroalkyl azides make it a strategic, multi-purpose intermediate that reduces step count and improves yield.

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
CAS No. 20883-94-7
Cat. No. B1599415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate
CAS20883-94-7
Molecular FormulaC12H12O4
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC1=CC=C(C=C1)C(=O)OC
InChIInChI=1S/C12H12O4/c1-15-11(13)8-5-9-3-6-10(7-4-9)12(14)16-2/h3-8H,1-2H3/b8-5+
InChIKeyOHHRWWCYKPUJOW-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS 20883-94-7): A Dual‑Ester Cinnamate Building Block for Precision Organic Synthesis


Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate (CAS 20883-94-7), also referred to as (E)-methyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate or p‑methoxycarboxy‑cinnamic acid methyl ester, is a C12H12O4 (MW 220.22) aromatic ester that integrates both a benzoate ester and an α,β‑unsaturated cinnamate ester within a single para‑substituted scaffold [1]. The molecule possesses a calculated XLogP3 of 2.6 and a topological polar surface area of 52.6 Ų, and it is recognized as a tetradentate ligand with documented inhibitory activity against histone deacetylase (HDAC) enzymes . Its structural duality enables orthogonal reactivity at the two electronically distinct ester moieties, positioning it as a strategic intermediate in the synthesis of metallosurfactants, N‑heterocyclic carbene complexes, and functionalized aromatic systems .

Why Generic Substitution of Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate Fails in Synthetic and Biological Workflows


In‑class cinnamate or benzoate esters cannot be freely interchanged for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate because the para‑positioned methoxycarbonyl substituent fundamentally alters both the electronic landscape of the aromatic ring and the conformational preferences of the molecule [1]. Unlike simple methyl cinnamate (which lacks the para‑benzoate group) or methyl 4‑formylbenzoate (which presents an electrophilic aldehyde rather than a Michael‑acceptor alkene), this compound exhibits a unique charge distribution across the conjugated π‑system that directly impacts its performance in cross‑coupling reactions, its binding mode to collagen and HDAC enzymes, and its pharmacokinetic‑relevant computed properties—specifically a bioavailability score of 0.55, high gastrointestinal absorption, and zero PAINS alerts [2]. Even structurally close analogs such as the tert‑butyl ester derivative (MW 262.30) or the free carboxylic acid analog (MW 206.19) introduce substantial differences in solubility, crystallinity, and hydrolytic stability, thereby altering reaction yields, purification protocols, and biological activity profiles in ways that cannot be compensated by simple molar equivalence .

Product‑Specific Quantitative Evidence Guide for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate: Comparator‑Based Differentiation


HDAC Inhibitory Activity: Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate vs. In‑Class Reference Trichostatin A

In a head‑to‑head enzymatic assay using HeLa cell nuclear extracts, Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate inhibited HDAC activity with an IC₅₀ of 4.27 μM, whereas the pan‑HDAC reference inhibitor Trichostatin A (TSA) exhibits an IC₅₀ of approximately 1.8–10 nM under comparable conditions [1]. While the target compound is three orders of magnitude less potent than TSA, its complete lack of PAINS structural alerts (0 alerts) and predicted high oral bioavailability (0.55) differentiate it from many promiscuous HDAC inhibitor chemotypes, making it a valuable tool compound for studying HDAC inhibition in systems where extreme potency is not required or where the safety profile of a mild inhibitor is advantageous [2].

HDAC inhibition epigenetics cancer cell growth inhibition

Thermophysical Stability: Melting Point Differentiation from Closely Related tert‑Butyl and Free‑Acid Analogs

Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate exhibits a reported melting point of 122 °C (recrystallized from ethyl ether) . In contrast, the tert‑butyl ester analog (tert‑butyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate, CAS 146943-27-3) is typically isolated as a liquid or low‑melting solid at room temperature (no definitive melting point reported, consistent with the sterically bulky tert‑butyl group disrupting crystal packing) . The free carboxylic acid analog (4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoic acid, CAS 160648-26-0) is described as a yellow crystalline powder, but its melting point data remains unreported in authoritative databases, and its aqueous insolubility complicates handling . The target compound's well‑defined 122 °C melting point enables straightforward purification by recrystallization and provides a reliable identity check via melting point determination, a quality control advantage not afforded by the liquid tert‑butyl derivative.

crystallinity purification formulation stability

Computational ADME Profile: Favorable Oral Bioavailability vs. Common Cinnamate Derivatives

Computational ADME analysis via SwissADME predicts that Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate has a bioavailability score of 0.55, high gastrointestinal absorption, and zero PAINS structural alerts [1]. This profile compares favorably to long‑chain alkyl hydroxycinnamates, which commonly exhibit cLogP values >5 (violating Lipinski's Rule of 5) and are frequently flagged for poor oral absorption [2]. Additionally, the compound is predicted to be a CYP1A2 and CYP2C19 inhibitor (Yes) but not an inhibitor of CYP2C9, CYP2D6, or CYP3A4, and it is not a P‑glycoprotein substrate [1]. This selective CYP inhibition fingerprint distinguishes it from many structurally similar ester‑containing molecules that promiscuously inhibit multiple CYP isoforms, offering a cleaner predicted drug‑interaction profile for in vivo studies.

drug-likeness ADME prediction oral absorption

Synthetic Versatility: Orthogonal Ester Reactivity Enabling Selective Transformations

The target compound contains two electronically distinct ester groups: a methyl benzoate (electron‑withdrawing aromatic ester) and a methyl cinnamate (α,β‑unsaturated ester). This orthogonality permits selective reactions that are not possible with simple methyl cinnamate or methyl 4‑formylbenzoate. Specifically, the compound has been successfully employed as a ligand precursor in the synthesis of N‑heterocyclic carbene (NHC)–palladium metallosurfactants, where the α,β‑unsaturated ester participates in carbene formation while the benzoate ester modulates solubility and self‑assembly behavior . Furthermore, the cinnamate double bond serves as a Michael acceptor, enabling selective conjugate additions that leave the benzoate ester intact, a strategy not feasible with the aldehyde‑bearing methyl 4‑formylbenzoate [1]. This built‑in orthogonality reduces the need for protecting group manipulations and streamlines synthetic routes to complex architectures.

orthogonal protection catalyst development cross-coupling

Best Research and Industrial Application Scenarios for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate


Epigenetic Tool Compound for HDAC Inhibition Studies

With a documented IC₅₀ of 4.27 μM against HeLa cell HDAC and a favorable in silico ADME profile (0 PAINS alerts, bioavailability score 0.55), the compound serves as a mild HDAC inhibitor suitable for proof‑of‑concept epigenetic studies where high‑potency pan‑inhibitors like TSA would be confounded by toxicity or off‑target effects [1]. Its selectivity for CYP1A2 and CYP2C19 inhibition further recommends it for in vivo models requiring predictable metabolism [2].

Building Block for Orthogonal Synthetic Sequences

The presence of two electronically distinct ester groups enables sequential, chemoselective transformations without protecting group manipulations. Researchers synthesizing NHC‑metallosurfactants, fluoroalkyl azides, or complex polycyclic architectures can exploit the α,β‑unsaturated ester as a Michael acceptor or carbene precursor while preserving the benzoate ester for later-stage functionalization, thereby reducing step count and improving overall yield .

Crystalline Intermediate for Solid‑State Formulation and Purification

The compound's well‑defined melting point of 122 °C allows purification by recrystallization and provides a robust identity check via melting point determination . This is a distinct procurement advantage over liquid or poorly characterized analogs (e.g., the tert‑butyl ester derivative), particularly for laboratories that rely on solid‑state handling and long‑term storage stability .

Lead‑Like Scaffold for Oral Bioavailability‑Driven Medicinal Chemistry

Computational ADME predictions (bioavailability score 0.55, high GI absorption, 0 PAINS alerts) position the compound as a lead‑like scaffold that avoids the common pitfalls of many cinnamate derivatives, which often violate Lipinski's Rule of 5 due to high cLogP [3]. Medicinal chemists seeking orally bioavailable cinnamate‑based inhibitors can prioritize this scaffold over long‑chain alkyl analogs with demonstrably poorer predicted absorption [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-(3-methoxy-3-oxoprop-1-en-1-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.